1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol
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Overview
Description
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the ethyl, amino, and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its imidazole ring.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-diphenylimidazole
Uniqueness
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-2-(1-ethylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-5-4-10-7(11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3 |
InChI Key |
AQOLMRQELZIMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)(CN)O |
Origin of Product |
United States |
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